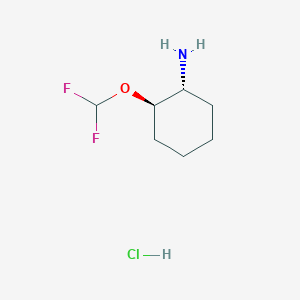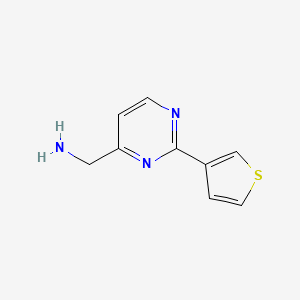
(2-(Thiophen-3-yl)pyrimidin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Thiophen-3-yl)pyrimidin-4-yl)methanamine: is a heterocyclic compound that contains both a thiophene ring and a pyrimidine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure makes it a versatile molecule for various chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Thiophen-3-yl)pyrimidin-4-yl)methanamine typically involves the formation of the pyrimidine ring followed by the introduction of the thiophene moiety. One common method involves the reaction of 3-thiophenecarboxaldehyde with guanidine to form the pyrimidine ring, followed by reduction to introduce the methanamine group. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the thiophene and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted thiophene and pyrimidine derivatives depending on the reagents used.
科学的研究の応用
Chemistry: (2-(Thiophen-3-yl)pyrimidin-4-yl)methanamine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation, and inhibitors can be used to study these pathways or develop new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of (2-(Thiophen-3-yl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell growth, differentiation, and apoptosis.
類似化合物との比較
- (2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine
- (2-(Furan-3-yl)pyrimidin-4-yl)methanamine
- (2-(Pyridin-3-yl)pyrimidin-4-yl)methanamine
Comparison:
- (2-(Thiophen-3-yl)pyrimidin-4-yl)methanamine vs. (2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine : The position of the thiophene ring affects the electronic properties and reactivity of the compound.
- This compound vs. (2-(Furan-3-yl)pyrimidin-4-yl)methanamine : The replacement of sulfur with oxygen in the furan ring changes the compound’s polarity and hydrogen bonding capabilities.
- This compound vs. (2-(Pyridin-3-yl)pyrimidin-4-yl)methanamine : The nitrogen atom in the pyridine ring introduces additional sites for hydrogen bonding and coordination with metal ions.
特性
分子式 |
C9H9N3S |
|---|---|
分子量 |
191.26 g/mol |
IUPAC名 |
(2-thiophen-3-ylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C9H9N3S/c10-5-8-1-3-11-9(12-8)7-2-4-13-6-7/h1-4,6H,5,10H2 |
InChIキー |
IPDVJHWEWDVNSD-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1CN)C2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


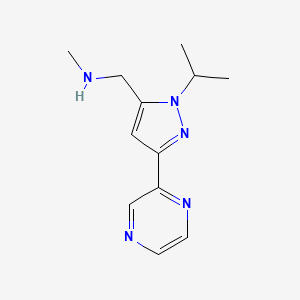
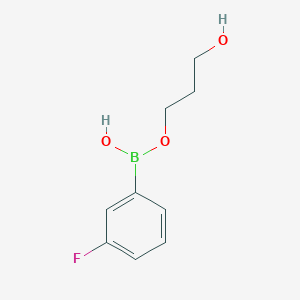
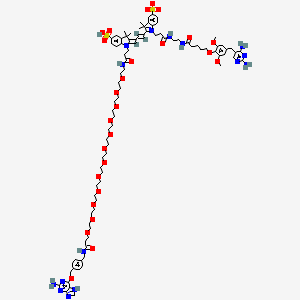
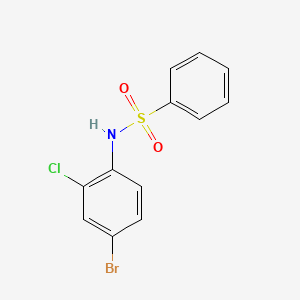
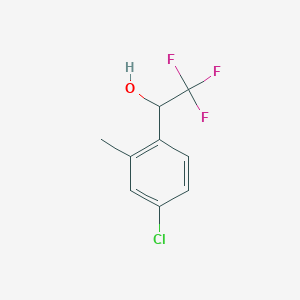
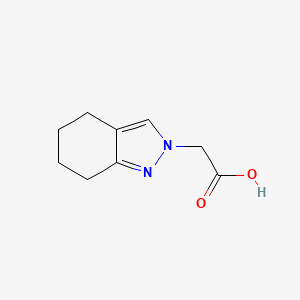
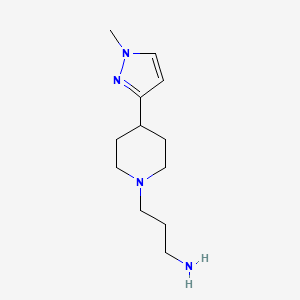
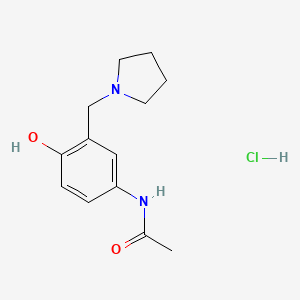

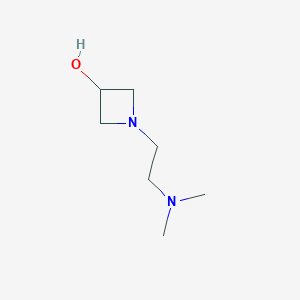

![7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13347654.png)
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347664.png)
